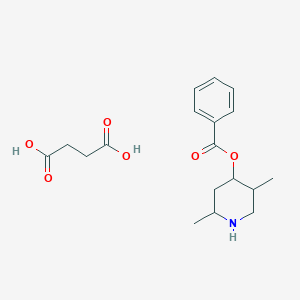
(5-(4-Fluorophenyl)pyrimidin-2-yl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-(4-Fluorophenyl)pyrimidin-2-yl)methanamine is an organic compound that features a pyrimidine ring substituted with a 4-fluorophenyl group and a methanamine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5-(4-Fluorophenyl)pyrimidin-2-yl)methanamine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amidines and β-diketones.
Introduction of the 4-Fluorophenyl Group: The 4-fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a fluorinated benzene derivative.
Attachment of the Methanamine Group: The methanamine group can be attached through a reductive amination reaction involving a suitable aldehyde or ketone precursor.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
(5-(4-Fluorophenyl)pyrimidin-2-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as peroxides or permanganates.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing Agents: Peroxides, permanganates, chromates.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles, electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.
Applications De Recherche Scientifique
(5-(4-Fluorophenyl)pyrimidin-2-yl)methanamine has several scientific research applications, including:
Medicinal Chemistry: The compound may be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: It can be utilized in the development of advanced materials with unique electronic or optical properties.
Biological Studies: The compound may serve as a probe or ligand in biochemical assays to study molecular interactions and pathways.
Industrial Applications: It can be employed in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mécanisme D'action
The mechanism of action of (5-(4-Fluorophenyl)pyrimidin-2-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (5-(4-Chlorophenyl)pyrimidin-2-yl)methanamine
- (5-(4-Bromophenyl)pyrimidin-2-yl)methanamine
- (5-(4-Methylphenyl)pyrimidin-2-yl)methanamine
Uniqueness
(5-(4-Fluorophenyl)pyrimidin-2-yl)methanamine is unique due to the presence of the fluorine atom in the phenyl ring. This fluorine substitution can significantly influence the compound’s chemical properties, such as its reactivity, stability, and interaction with biological targets. The fluorine atom can also enhance the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in drug design and development.
Propriétés
Formule moléculaire |
C11H10FN3 |
|---|---|
Poids moléculaire |
203.22 g/mol |
Nom IUPAC |
[5-(4-fluorophenyl)pyrimidin-2-yl]methanamine |
InChI |
InChI=1S/C11H10FN3/c12-10-3-1-8(2-4-10)9-6-14-11(5-13)15-7-9/h1-4,6-7H,5,13H2 |
Clé InChI |
JEZFQYZZNXEYNG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=CN=C(N=C2)CN)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-Butyl 2-(hydroxymethyl)-5,7-dihydro-6H-pyrrolo[3,4-b]pyridine-6-carboxylate](/img/structure/B13348263.png)
![2-Chloro-5-[(2,6-difluoro-3,5-dimethoxybenzyl)oxy]pyrimidine](/img/structure/B13348274.png)
![(3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-yl) N-methylcarbamate;iodomethane](/img/structure/B13348282.png)
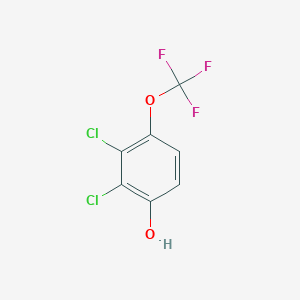

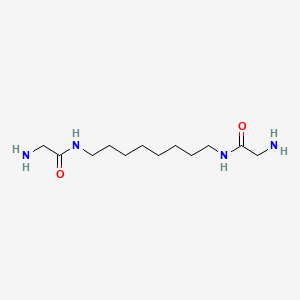
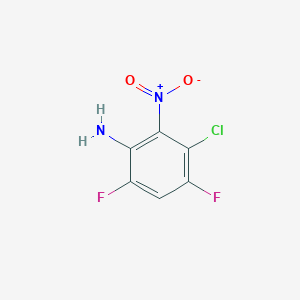
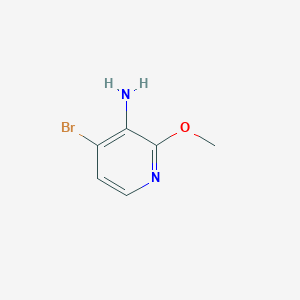
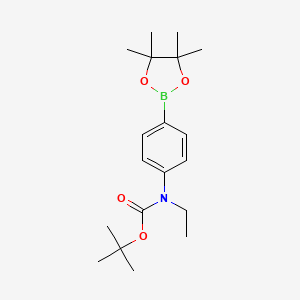

![(2S,6S)-2,6-Diphenyl-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole](/img/structure/B13348352.png)

